molecular formula C7H6BrNO2 B042877 2-Nitrobenzyl bromide CAS No. 3958-60-9

2-Nitrobenzyl bromide

Cat. No. B042877
CAS RN: 3958-60-9
M. Wt: 216.03 g/mol
InChI Key: HXBMIQJOSHZCFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitrobenzyl bromide primarily involves the bromination of 2-nitrotoluene. The process can achieve high yields under optimized conditions, employing specific brominating agents and catalysis techniques. For instance, employing solar radiation and supercritical CO2 for a green synthesis process has been reported, offering an environmentally friendly and efficient approach to obtaining pure 2-nitrobenzyl bromide (Dinda et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl bromide has been elucidated through various spectroscopic and analytical methods. Its structure is foundational for understanding its reactivity and interaction with other molecules in synthesis and chemical reactions.

Chemical Reactions and Properties

2-Nitrobenzyl bromide participates in a variety of chemical reactions, showcasing its versatility as a reagent. It has been used in carbene-catalyzed reductive coupling reactions, demonstrating its utility in forming complex molecules via single-electron-transfer processes (Wang et al., 2017). Additionally, its role in photochemical reactions and as a precursor for photolabile derivatives highlights its importance in synthetic chemistry and material science applications.

Physical Properties Analysis

2-Nitrobenzyl bromide is characterized by its physical properties, such as being a yellow solid with a melting point range of 98-99°C. It is soluble in common organic solvents, indicating its applicability in various organic synthesis processes. The compound's physical characteristics are crucial for its handling, storage, and application in laboratory settings (Wardrop & Landrie, 2003).

Chemical Properties Analysis

The chemical properties of 2-nitrobenzyl bromide, including its reactivity with different nucleophiles and participation in coupling reactions, underline its significance in organic synthesis. Its ability to undergo transformation under various conditions, such as in the presence of copper-mediated catalysts for radical annulation, further exemplifies its utility in constructing complex molecular architectures (Iwasaki et al., 2020).

Scientific Research Applications

  • Modification of Tryptophan Residues in Proteins :

    • It effectively modifies tryptophan residues in membrane proteins, facilitating the separation and bleaching of modified molecules. This application is demonstrated in the study of bacteriorhodopsin as an example (Sabés, Torres, Duñach, & Padrós, 1988).
  • Influencing Proton Flux in Mitochondrial Membranes :

    • 2-Hydroxy-5-nitrobenzyl bromide activates passive proton flux through the mitochondrial membrane, primarily affecting the H+-ATPase complex. This suggests that tryptophan residues play a role in proton channel gating (Solaini, Baracca, Parenti Castelli, & Rossi, 1988).
  • Reducing Toxin Toxicity :

    • This compound reduces the toxicity of Clostridium botulinum toxin Type A by 99%, modifying tryptophan residues and destroying protective antibody formation in rabbits (Boroff & Dasgupta, 1966).
  • Potential for Enzyme Studies :

    • The 2-methoxy-5-nitrobenzyl bromide variant is an environmentally sensitive protein reagent with different specificity and reactivity compared to its 2-hydroxy counterpart, offering potential for enzyme studies (Horton, Kelly, & Koshland, 1965).
  • Environmental Probing of Proteins :

    • Its chemistry with tryptophan ethyl ester highlights its potential as an environmental probe due to its hydrophobic affinity and specificity for tryptophan in proteins (Loudon & Koshland, 1970).
  • Synthesis of Ribooligonucleotides :

    • The compound has been used in the successful synthesis of ribooligonucleotides using photosensitive o-nitrobenzyl protection for the 2'-hydroxyl group, serving as substrates for ribonucleic acid (RNA) ligase (Ohtsuka, Tanaka, & Ikehara, 1977).
  • Catalytic Activity in Chemical Reactions :

Safety And Hazards

2-Nitrobenzyl bromide causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of exposure, it is advised to immediately call a poison center or doctor/physician .

properties

IUPAC Name

1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMIQJOSHZCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192699
Record name alpha-Bromo-2-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitrobenzyl bromide

CAS RN

3958-60-9
Record name 2-Nitrobenzyl bromide
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Record name alpha-Bromo-2-nitrotoluene
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Record name 3958-60-9
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Record name alpha-Bromo-2-nitrotoluene
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Record name α-bromo-2-nitrotoluene
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Synthesis routes and methods I

Procedure details

Even the side-chain brominations of o-nitrotoluene in a carbon tetrachloride/water mixture using elementary bromine and under UV-irradiation, which have been described recently in German Democratic Republic patent specifications Nos. 74279 and 82463, provide only o-nitrobenzyl bromide in a yield of 45 to 55%. Continuation of the bromination did not prove advantageous. The process described in German Democratic Republic patent specification No. 118609 affords a somewhat better yield when o-nitrotoluene is brominated in carbon tetrachloride under irradiation with visible or ultra-violet light or using peroxide as catalyst; but in this process too it was not possible to obtain either a benzal bromide or a complete bromination of o-nitrotoluene as starting material to benzyl bromide.
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Synthesis routes and methods II

Procedure details

13.7 g of o-nitrotoluene, 38.8 g of chlorobenzene, 0.24 g of conc. H2SO4 and 19.8 g of 47% strength aqueous hydrobromic acid were mixed at 62° C. in a 250 ml stirred apparatus, 2.32 g of 2,2'-azobis(2-methylpropionitrile) were added and, while stirring vigorously, 11.6 g of peroxyacetic acid (32% strength) were added dropwise in small portions over the course of 25.5 hours.
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peroxyacetic acid
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11.6 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1-Methyl-2-nitro-benzene was reacted with N-bromosuccinamide as described in the synthesis of Example 1e to obtain the title compound.
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Synthesis routes and methods V

Procedure details

1-Methyl-2-nitro-benzene was reacted with N-bromosuccinimide as described in the synthesis of Example 1e to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitrobenzyl bromide
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2-Nitrobenzyl bromide
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2-Nitrobenzyl bromide
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2-Nitrobenzyl bromide
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2-Nitrobenzyl bromide
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2-Nitrobenzyl bromide

Citations

For This Compound
692
Citations
T Bzeih, K Zhang, A Khalaf, A Hachem… - The Journal of …, 2018 - ACS Publications
… Initially, the reaction of NTH 1a with 2-nitrobenzyl bromide 2a under previously reported … The low reactivity of 2-nitrobenzyl bromide derivative led to inefficient coupling and resulted …
Number of citations: 22 pubs.acs.org
JM Schumers, O Bertrand, CA Fustin… - Journal of Polymer …, 2012 - Wiley Online Library
… copolymers: grafting of 2-nitrobenzyl bromide on the PAA … 4,5-dimethoxy-2-nitrobenzyl bromide with high grafting yields (… M), the number of equivalents of 2-nitrobenzyl bromide (2, 5, 6), …
Number of citations: 57 onlinelibrary.wiley.com
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
… benzylidene-cc-~-glucopyranoside 2a with 2-nitrobenzyl bromide gave a mixture of 2-0- … hydroxy groups on sugars with 2-nitrobenzyl bromide and sodium hydride in dimethylformamide …
Number of citations: 49 pubs.rsc.org
KE Grung, C Rømming… - Acta chemica scandinavica …, 1989 - actachemscand.org
… Nevertheless, 2-nitrobenzyl chloride and 2-nitrobenzyl bromide react distinctly more rapidly with NCS' and NCSe' in dichloromethane (e = 8.9) than in acetonitrile (e = 36.7); 2-…
Number of citations: 9 actachemscand.org
Y Zhou, V Bharadwaj, MS Rahman, P Sampson… - … of Photochemistry and …, 2019 - Elsevier
… A solution of 4,5-dimethoxy-2-nitrobenzyl bromide (2b) (4.500 g, 16.30 mmol) in anhydrous DMF (40 mL) was added dropwise at room temperature to a stirred solution of N-…
Number of citations: 5 www.sciencedirect.com
BǏT Rigo, RÉG Dolaine, SE Ghammarti… - Journal of …, 1996 - Wiley Online Library
… These reactions were performed with the non commercial 2-nitrobenzyl bromide. This compound was first synthesized by the action of N-bromosuccinimide on 2-nitrotoluene in carbon …
Number of citations: 10 onlinelibrary.wiley.com
A Bollu, NK Sharma - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
… Then 2-Nitrobenzyl bromide (0.393 mL, 4.15 mmol) was added in one portion and stirred at 55 C for 6 h. The crude reaction mixture was filtered and concentrated to dryness under …
Number of citations: 3 www.sciencedirect.com
SMA Soliman, C Nouvel, J Babin… - Journal of Polymer …, 2014 - Wiley Online Library
… (o-nitrobenzyl acrylate-co-acrylic acid)-b-polystyrene (P(NBA-co-AA)-b-PS) diblock copolymers were described19 via a chemical modification of PAA-b-PS with 2-nitrobenzyl bromide,…
Number of citations: 29 onlinelibrary.wiley.com
RD Taylor - 1962 - search.proquest.com
… Attempted Determination of Reaction Rate Order with Respect to 2~Nitrobenzyl Bromide …
Number of citations: 4 search.proquest.com
S Ryu, JH Kim, SH Lee, MH Lee - Bulletin of the Korean Chemical …, 2008 - koreascience.kr
… , alkali-soluble polyimide containing carbox ylic acid side group was synthesized, and parts of its carboxylic acid groups were esterified with 4,5dimethoxy-2-nitrobenzyl bromide. The …
Number of citations: 10 koreascience.kr

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